molecular formula C6H11NO2 B1426239 5-Hydroxy-5-methylpiperidin-2-one CAS No. 501435-45-6

5-Hydroxy-5-methylpiperidin-2-one

Cat. No. B1426239
CAS RN: 501435-45-6
M. Wt: 129.16 g/mol
InChI Key: VMYNQMRSYAJTDO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

5-Hydroxy-5-methylpiperidin-2-one has a molecular weight of 129.16 g/mol. It is a powder at room temperature .

Scientific Research Applications

Synthesis of Piperidine Derivatives

5-Hydroxy-5-methylpiperidin-2-one: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for intra- and intermolecular reactions that lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Applications

The pharmacological applications of piperidine derivatives are extensive. 5-Hydroxy-5-methylpiperidin-2-one can be used to create compounds with significant biological activity. These activities include potential therapeutic effects on central nervous system disorders, cardiovascular diseases, and as analgesics and anticonvulsants .

Antioxidant Properties

This compound has demonstrated antioxidant properties, which are essential in combating oxidative stress in biological systems. Oxidative stress is implicated in various diseases, including neurodegenerative disorders and cancer . The antioxidant activity of 5-Hydroxy-5-methylpiperidin-2-one can be quantified by its ability to inhibit free radicals, with studies showing it has comparable activity to known antioxidants like l-ascorbic acid .

Anti-Cancer Potential

Research has shown that 5-Hydroxy-5-methylpiperidin-2-one exhibits cytotoxic effects on lung cancer cell lines, such as A549. It induces cell cycle arrest, which is a desirable trait in cancer treatment as it can halt the proliferation of cancer cells . The compound’s ability to induce cell death in cancer cells makes it a candidate for further research in cancer therapy.

Drug Binding Properties

The binding properties of 5-Hydroxy-5-methylpiperidin-2-one to carrier proteins like Bovine Serum Albumin (BSA) have been studied. A higher affinity towards BSA can enhance drug bioavailability, leading to higher therapeutic efficacy. The compound has shown good binding constants with BSA, indicating its potential as a drug with favorable pharmacokinetics .

Safety and Hazards

The safety information for 5-Hydroxy-5-methylpiperidin-2-one indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-hydroxy-5-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(9)3-2-5(8)7-4-6/h9H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYNQMRSYAJTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300639
Record name 5-Hydroxy-5-methyl-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501435-45-6
Record name 5-Hydroxy-5-methyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501435-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-5-methyl-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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